molecular formula C21H22ClFN4O2S B305623 N-(3-chloro-4-fluorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chloro-4-fluorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B305623
M. Wt: 448.9 g/mol
InChI Key: IRWBBLLROSZBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CFTR inhibitor-172 (CFTRinh-172) and is considered a promising drug candidate for the treatment of cystic fibrosis.

Mechanism of Action

CFTRinh-172 inhibits CFTR chloride channel activity by binding to a specific site on the protein. This binding prevents the opening of the channel, thereby reducing the transport of chloride ions across cell membranes. The inhibition of CFTR chloride channel activity by CFTRinh-172 has been shown to improve the function of CFTR in cells with mutated CFTR genes.
Biochemical and Physiological Effects:
CFTRinh-172 has been shown to improve the function of CFTR in cells with mutated CFTR genes. This improvement in CFTR function results in increased chloride ion transport across cell membranes, which can improve the symptoms of cystic fibrosis. CFTRinh-172 has also been shown to reduce inflammation and mucus production in the lungs of mice with cystic fibrosis, further supporting its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

CFTRinh-172 is a potent and selective inhibitor of CFTR chloride channel activity, making it a valuable tool for studying CFTR function in cells. However, CFTRinh-172 has limited solubility in water, which can make it difficult to use in certain experimental settings. Additionally, CFTRinh-172 has been shown to have off-target effects on other ion channels, which can complicate data interpretation in some experiments.

Future Directions

There are several future directions for the study of CFTRinh-172. One area of research is the development of more soluble analogs of CFTRinh-172, which would make it easier to use in experimental settings. Another area of research is the optimization of CFTRinh-172 dosing and delivery methods for the treatment of cystic fibrosis. Additionally, the off-target effects of CFTRinh-172 on other ion channels should be further investigated to better understand its mechanism of action. Finally, the potential therapeutic applications of CFTRinh-172 for other diseases that involve ion channel dysfunction should be explored.

Synthesis Methods

The synthesis of CFTRinh-172 involves the reaction of 3-chloro-4-fluoroaniline with 2-((4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting product is then purified using column chromatography to obtain pure CFTRinh-172.

Scientific Research Applications

CFTRinh-172 has been extensively studied in scientific research for its potential therapeutic applications. This compound is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the transport of chloride ions across cell membranes, and mutations in the CFTR gene result in the development of cystic fibrosis. CFTRinh-172 has been shown to improve the function of CFTR in cells with mutated CFTR genes, making it a promising drug candidate for the treatment of cystic fibrosis.

properties

Product Name

N-(3-chloro-4-fluorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Molecular Formula

C21H22ClFN4O2S

Molecular Weight

448.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[4-(2-methoxyethyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H22ClFN4O2S/c1-29-12-11-27-19(10-7-15-5-3-2-4-6-15)25-26-21(27)30-14-20(28)24-16-8-9-18(23)17(22)13-16/h2-6,8-9,13H,7,10-12,14H2,1H3,(H,24,28)

InChI Key

IRWBBLLROSZBBV-UHFFFAOYSA-N

SMILES

COCCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)Cl)CCC3=CC=CC=C3

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)Cl)CCC3=CC=CC=C3

Origin of Product

United States

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